2-Ethoxy-5-methylphenyl methyl sulfide

Description

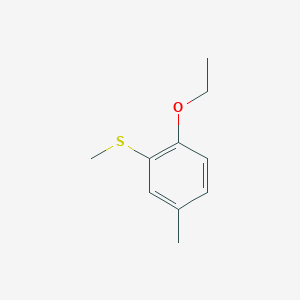

2-Ethoxy-5-methylphenyl methyl sulfide is a sulfur-containing aromatic compound with a benzene ring substituted by an ethoxy group (-OCH₂CH₃) at position 2, a methyl group (-CH₃) at position 5, and a methyl sulfide (-SCH₃) group.

Properties

IUPAC Name |

1-ethoxy-4-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-11-9-6-5-8(2)7-10(9)12-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPRVMGOBMRGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methylphenyl methyl sulfide typically involves the reaction of 2-ethoxy-5-methylphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-methylphenyl methyl sulfide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the sulfide group to a sulfoxide or sulfone.

Reduction: Reducing agents like lithium aluminum hydride (LAH) can be employed to reduce the sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfide center, with nucleophiles such as halides or alkoxides.

Major Products Formed:

Oxidation Products: 2-Ethoxy-5-methylphenyl methyl sulfoxide and 2-Ethoxy-5-methylphenyl methyl sulfone.

Reduction Products: 2-Ethoxy-5-methylphenyl methyl hydride.

Substitution Products: Various alkyl or aryl sulfides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Ethoxy-5-methylphenyl methyl sulfide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that are valuable in developing pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.

- Anticancer Potential : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics.

Medicinal Chemistry

Due to its unique chemical structure, this compound is explored for drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutics.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of several derivatives of sulfur-containing compounds, including this compound. The results indicated that modifications in the sulfur oxidation state significantly influenced the cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.69 to 22 mM.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial effects, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 2-Ethoxy-5-methylphenyl methyl sulfide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-ethoxy-5-methylphenyl methyl sulfide and analogous compounds from the evidence:

Structural and Electronic Effects

Substituent Electronic Profiles :

- The ethoxy group in this compound is electron-donating, enhancing the electron density of the aromatic ring compared to electron-withdrawing groups like chloro (in P-chlorophenyl methyl sulfide) . This may increase nucleophilic aromatic substitution reactivity.

- Methylsulfonyl (in Methyl 2-methoxy-5-methylsulfonylbenzoate) and sulfonamide groups (in Ethyl 2-methoxy-5-sulfamoylbenzoate) are strongly electron-withdrawing, reducing ring electron density and altering reaction pathways .

Functional Group Reactivity :

- Sulfides (-SCH₃) are less oxidized than sulfones (-SO₂CH₃) or sulfonamides (-SO₂NH₂), making them more prone to oxidation but less polar. This impacts solubility and bioavailability .

- Sulfanyl esters (e.g., ) exhibit higher hydrolytic instability compared to methyl sulfides, limiting their utility in aqueous environments .

Research Findings and Data

- Thermal Stability : Sulfides generally exhibit lower thermal stability than sulfones due to weaker S–C bonds. For instance, methylsulfonylbenzoates () decompose above 200°C, whereas sulfides may degrade at lower temperatures .

- Biological Activity : Sulfonamides show higher binding affinity to targets like VEGFR2 () compared to sulfides, which may prioritize membrane permeability over target specificity .

Biological Activity

2-Ethoxy-5-methylphenyl methyl sulfide is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and applications of this compound in various fields, including medicinal chemistry and industrial applications.

This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a sulfide linkage. These structural features contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various sulfide compounds, it was found that this specific compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating moderate efficacy against these pathogens.

Cytotoxic Effects

Another area of interest is the cytotoxicity of this compound on cancer cell lines. In vitro studies showed that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it was found to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition kinetics suggested a non-competitive inhibition model, with an IC50 value of approximately 25 µM. This property may have implications for treating neurodegenerative diseases such as Alzheimer's.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the sulfide group allows for interactions with thiol-containing enzymes and receptors, potentially modulating their activity. Additionally, the ethoxy group may enhance lipophilicity, facilitating cellular uptake and distribution .

Study on Antimicrobial Activity

In a comparative study involving various sulfide derivatives, this compound was tested alongside other compounds for their antimicrobial efficacy. The results demonstrated that while several derivatives exhibited activity against E. coli, this compound showed superior effectiveness against S. aureus, highlighting its potential as a lead compound for further development .

Cancer Cell Line Study

A detailed investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells following treatment .

Data Summary

| Property | Value |

|---|---|

| Antimicrobial Activity (MIC) | 50-100 µg/mL |

| Cytotoxicity (IC50) | 30 µM (MCF-7 cells) |

| AChE Inhibition (IC50) | 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.